molecular formula C25H24N2O5S B2602919 N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine CAS No. 895641-94-8

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Cat. No.: B2602919
CAS No.: 895641-94-8
M. Wt: 464.54
InChI Key: QCQBHDSRPKNKKU-UHFFFAOYSA-N
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Description

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the compound with methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring or the sulfonyl group.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6,7-dimethoxyquinolin-4-amine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine: Lacks the benzyl group, which may influence its binding affinity to molecular targets.

    N-benzyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine: Lacks the methoxy groups, potentially altering its chemical properties.

Uniqueness

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and sulfonyl groups, along with the benzyl substitution, makes it a versatile compound for various scientific investigations.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26-21-14-23(32-3)22(31-2)13-20(21)25(24)27-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQBHDSRPKNKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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